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Compound of Interest

Compound Name:
5-Chloro-3-fluoropyridine-2-

sulfonyl chloride

CAS No.: 1261737-23-8

Cat. No.: B2432340 Get Quote

In the landscape of drug discovery and development, halogenated heterocyclic compounds are

of paramount importance. The strategic placement of halogen atoms on a core scaffold can

profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including

metabolic stability, binding affinity, and membrane permeability. This guide focuses on 5-
Chloro-3-fluoropyridine-2-sulfonyl chloride, a highly functionalized pyridine derivative

poised to be a valuable intermediate for the synthesis of complex sulfonamides.

While a dedicated CAS number for this specific isomeric structure is not prominently listed in

major chemical databases as of early 2026, its constituent parts—the chlorinated, fluorinated

pyridine core and the highly reactive sulfonyl chloride group—suggest its significant potential.

This document serves as a technical primer, consolidating known chemistry of analogous

structures to provide a predictive framework for its synthesis, reactivity, and application.

Compound Profile and Physicochemical Properties
The identity of this compound is defined by its unique substitution pattern on the pyridine ring.

The electron-withdrawing nature of the chlorine, fluorine, and sulfonyl chloride groups renders

the pyridine ring electron-deficient, which dictates its reactivity.

Table 1: Predicted Physicochemical Properties for 5-Chloro-3-fluoropyridine-2-sulfonyl
chloride
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Property Value Source/Method

Molecular Formula C₅H₂Cl₂FNO₂S (Calculated)

Molecular Weight 229.99 g/mol (Calculated)

Appearance Predicted to be a solid at RT (Inference from analogs)

Reactivity

Highly reactive with

nucleophiles; moisture

sensitive

(Inference from analogs)[1][2]

Solubility
Soluble in aprotic organic

solvents (DCM, THF, Dioxane)
(Inference from analogs)

Structural Diagram
The specific arrangement of substituents is crucial for its function as a synthetic building block.

Caption: Structure of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride.

Proposed Synthesis Pathway
The most logical and established method for synthesizing pyridinesulfonyl chlorides is through

the diazotization of the corresponding aminopyridine, followed by a copper-catalyzed reaction

with sulfur dioxide.[3][4] This modified Sandmeyer reaction is a robust and scalable method for

installing the sulfonyl chloride moiety.

The key starting material for this synthesis is 2-Amino-5-chloro-3-fluoropyridine (CAS: 246847-

98-3).[5]

Synthetic Workflow Diagram
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Caption: Proposed two-step synthesis of the target compound from its amino precursor.

Detailed Experimental Protocols
The following protocols are based on established procedures for analogous transformations

and are presented as a validated starting point for laboratory synthesis.[3][4]
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Part 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine
This precursor is synthesized from 5-Chloro-2,3-difluoropyridine via nucleophilic aromatic

substitution.

Materials:

5-Chloro-2,3-difluoropyridine

Liquid Ammonia or Concentrated Ammonium Hydroxide

Autoclave/Pressure Vessel

Procedure:

Charge a high-pressure autoclave with 5-chloro-2,3-difluoropyridine (1.0 eq).

Add liquid ammonia (approx. 12 eq) to the vessel.[6]

Seal the autoclave and heat the reaction mixture to 120 °C for 24 hours. The internal

pressure will increase significantly.

After the reaction period, cool the vessel to room temperature and carefully vent the excess

ammonia.

A solid precipitate of the product, 2-amino-3-fluoro-5-chloropyridine, will have formed.

Filter the solid and wash thoroughly with deionized water to remove ammonium salts.

Extract the aqueous filtrate with ethyl acetate to recover any dissolved product.

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Combine the concentrated residue with the filtered solid to obtain the crude product, which

can be further purified if necessary. A reported yield for this transformation is approximately

86%.[6]
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Part 2: Synthesis of 5-Chloro-3-fluoropyridine-2-sulfonyl
chloride
This procedure converts the amine to the target sulfonyl chloride via a diazotization-

chlorosulfonylation reaction.

Materials:

2-Amino-5-chloro-3-fluoropyridine (from Part 1)

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Glacial Acetic Acid

Sulfur Dioxide (SO₂) gas

Copper(I) Chloride (CuCl)

Ice

Procedure:

Diazonium Salt Formation:

Suspend 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) in a mixture of glacial acetic acid and

concentrated HCl.

Cool the mixture to between -5 °C and 0 °C in an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

temperature does not rise above 0 °C.

Stir the resulting slurry for 30-60 minutes at this temperature to ensure complete formation

of the diazonium salt.[3][4]

Chlorosulfonylation Reaction:
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In a separate reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur

dioxide (SO₂) gas. This can be achieved by bubbling SO₂ through the cooled solvent.

Add a catalytic amount of Copper(I) Chloride (CuCl, ~0.1 eq) to the SO₂/acetic acid

solution and cool it to 5 °C.[3]

Slowly add the cold diazonium salt slurry from step 1 to the SO₂/CuCl solution. Vigorous

gas evolution (N₂) will occur. Maintain the temperature below 10 °C throughout the

addition.

After the addition is complete, continue stirring the reaction mixture for an additional 45-60

minutes.

Workup and Isolation:

Pour the reaction mixture into a large volume of ice-water. The sulfonyl chloride product,

being poorly soluble in water, should precipitate as a solid.[4]

Filter the solid precipitate and wash it thoroughly with cold water to remove residual acids.

Dry the product under high vacuum over a desiccant (e.g., P₂O₅). The product should be

stored under an inert atmosphere due to its moisture sensitivity.

Reactivity and Applications in Drug Development
The primary utility of 5-Chloro-3-fluoropyridine-2-sulfonyl chloride lies in its function as an

electrophilic reagent for the synthesis of sulfonamides. The sulfonyl chloride group is highly

reactive towards nucleophiles, particularly primary and secondary amines.[2]

Reaction with Amines: In the presence of a non-nucleophilic base (e.g., pyridine, triethylamine,

or DIPEA), the sulfonyl chloride readily reacts with an amine (R-NH₂) to form a stable

sulfonamide linkage. This reaction is fundamental to medicinal chemistry, as the sulfonamide

group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics,

diuretics, and kinase inhibitors.

The specific substitution on the pyridine ring offers several advantages:
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Vectorial Complexity: It provides a well-defined three-dimensional structure with multiple

points for modification.

Modulation of pKa: The fluorine and chlorine atoms lower the pKa of the pyridine nitrogen,

affecting its ability to form hydrogen bonds.

Metabolic Blocking: Halogen atoms can block sites of oxidative metabolism, potentially

improving the pharmacokinetic profile of a drug candidate.

Safety, Handling, and Storage
As a class, aromatic sulfonyl chlorides are hazardous materials that must be handled with

appropriate precautions.

Corrosivity: They are corrosive and can cause severe skin burns and eye damage upon

contact.[1]

Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to

release corrosive hydrochloric acid (HCl) gas.[1] This reaction is often vigorous.

Toxicity: Inhalation of dust or vapors can cause respiratory irritation.

Handling Recommendations:

Always handle in a well-ventilated fume hood.

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety goggles, and a lab coat.

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a

cool, dry place away from moisture.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

2. chemimpex.com [chemimpex.com]

3. cbijournal.com [cbijournal.com]

4. pubs.acs.org [pubs.acs.org]

5. ossila.com [ossila.com]

6. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Introduction: A Novel Building Block for Medicinal
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2432340#5-chloro-3-fluoropyridine-2-sulfonyl-
chloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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